3,5-ビス(アミノメチル)ピリジン

説明

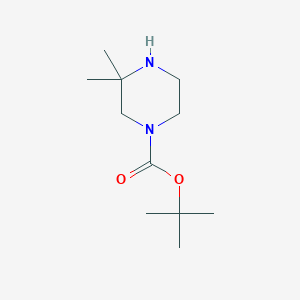

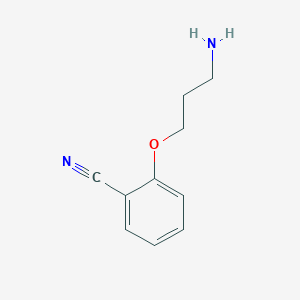

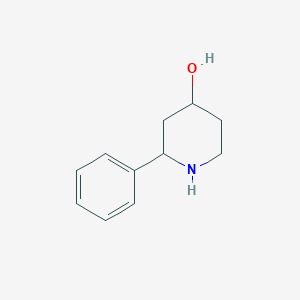

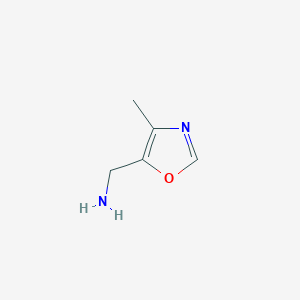

3,5-Bis(aminomethyl)pyridine is a chemical compound that serves as a versatile intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of a pyridine ring substituted at the 3 and 5 positions with aminomethyl groups. This structure allows it to act as a ligand in coordination chemistry and as a building block in organic synthesis.

Synthesis Analysis

The synthesis of derivatives of 3,5-bis(aminomethyl)pyridine can be achieved through various methods. For instance, a novel derivative of 3,5-dibromopyridine was synthesized via a Pd(0) catalyzed cross-coupling reaction, leading to the formation of 3,5-bis(2,5-dimethylphenyl)pyridine . Additionally, optically active triamines derived from 2,6-bis(aminomethyl)pyridine were synthesized, and their complex formation with Cu(II) was studied . Furthermore, hyperbranched polyelectrolytes were synthesized from 3,5-bis(bromomethyl)pyridine hydrobromide through poly(N-alkylation), demonstrating the reactivity of this compound .

Molecular Structure Analysis

The molecular structure of derivatives of 3,5-bis(aminomethyl)pyridine has been characterized using various spectroscopic techniques. X-ray crystallography was used to determine the structure of 4-(hexylamino)-5H-chromeno[3.4-c]pyridin-5-one, a derivative prepared via a solventless synthesis method . Additionally, the structure of a bis(arylimino)pyridine Ru(III) chloride compound was elucidated using analytical and spectroscopic studies, including IR, UV-vis, and ESI-MS .

Chemical Reactions Analysis

The chemical reactivity of 3,5-bis(aminomethyl)pyridine derivatives has been explored in various contexts. For example, the bis(arylimino)pyridine ligand was used to synthesize a Ru(III) complex, which showed significant in vitro cytotoxicity against a range of cancer cell lines . The study of aminomethylation and hydroxymethylation reactions in the 2-alkyl-3-pyridinol series also revealed the formation of bis(dialkylaminomethyl) derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds related to 3,5-bis(aminomethyl)pyridine have been extensively studied. For instance, polyimides containing pyridine moieties exhibited excellent solubility in polar solvents and formed strong, transparent films with good thermal stability . The novel polyimides derived from a pyridine-containing aromatic dianhydride monomer showed low dielectric constants and outstanding mechanical properties . Additionally, the molecular electrostatic potential mapping of 3,5-bis(2,5-dimethylphenyl)pyridine indicated favorable sites for nucleophilic attack .

科学的研究の応用

医薬品化学

3,5-ビス(アミノメチル)ピリジン: は、医薬品化学における汎用性の高いビルディングブロックです。さまざまな生物学的標的に結合できるリガンドの合成に使用されます。 たとえば、シッフ塩基に変換することができます。シッフ塩基は、抗菌性、抗ウイルス性、抗がん性など、幅広い生物活性を示すことで知られています .

農薬研究

農薬研究では、ピリジン誘導体は、新しい殺虫剤や除草剤の開発において重要な役割を果たしています。 3,5-ビス(アミノメチル)ピリジンのユニークな特性により、害虫や病害から作物を保護する化合物を創製するための候補となっています .

分析方法

この化合物は、分析化学においても重要であり、さまざまな物質の検出と定量を行うためのクロマトグラフィー技術における標準物質または試薬として使用できます .

生化学研究

生化学では、3,5-ビス(アミノメチル)ピリジンは、酵素機構や代謝経路の研究に使用されます。 自然発生する化合物の模倣体として役立ち、生体内の生化学的プロセスを解明するのに役立ちます .

医薬品用途

3,5-ビス(アミノメチル)ピリジンの医薬品用途には、医薬品合成における中間体としての使用が含まれます。 血液脳関門を通過する能力があるため、特に中枢神経系を標的とする薬剤の創製に役立ちます .

将来の方向性

作用機序

Target of Action

It is known that this compound is basic and is often used as a ligand in organic synthesis .

Mode of Action

3,5-Bis(aminomethyl)pyridine interacts with its targets to catalyze reactions and prepare metal complexes . It can be used in organic synthesis to catalyze the addition reaction of aldehydes and ketones, Michael addition reaction, etc .

Result of Action

It is known that this compound can catalyze various reactions in organic synthesis .

Action Environment

It should be stored in a dry, well-ventilated place, away from fire and oxidizing agents .

特性

IUPAC Name |

[5-(aminomethyl)pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3/c8-2-6-1-7(3-9)5-10-4-6/h1,4-5H,2-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUFFNLXWZKPRMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1CN)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20635070 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94413-66-8 | |

| Record name | (Pyridine-3,5-diyl)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20635070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

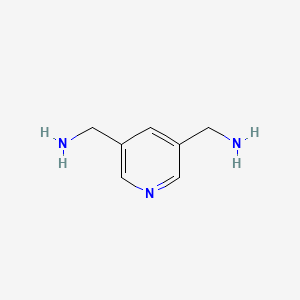

Q1: How does the position of 3,5-bis(aminomethyl)pyridine on the cyclodextrin dimer affect the dioxygen affinity of the resulting supramolecular complex?

A1: The research [] indicates that when 3,5-bis(aminomethyl)pyridine is used as a linker at the 2,2' or 3,3' positions of a cyclodextrin dimer, it results in a supramolecular complex with lower dioxygen affinity compared to complexes where an imidazole linker is present at the 3 and 3' positions. The study synthesized a specific cyclodextrin dimer, Py3NHCD, using 3,5-bis(aminomethyl)pyridine to link two per-O-methylated β-cyclodextrin units. This dimer, when complexed with tetrakis(4-sulfonatophenyl)porphinatoiron(II) (Fe(II)TPPS), exhibited a lower dioxygen affinity (P(1/2)(O2) = 70 ± 5 Torr) compared to its imidazole-linked counterpart, Im3NHCD (P(1/2)(O2) = 1.5 ± 0.1 Torr). This suggests that both the chemical nature (imidazole vs. pyridine) and the specific position of the linker on the cyclodextrin units significantly influence the dioxygen binding properties of the resulting supramolecular complex.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Benzyl-1,7lambda6-dithia-4-azaspiro[4.4]nonane-3,7,7-trione](/img/structure/B1290332.png)

![[2,4'-Bipyridine]-5-carboxylic acid](/img/structure/B1290336.png)